"PROTAC BET-binding moiety 2" refers to a class of molecules designed for targeted protein degradation using the PROTAC (Proteolysis Targeting Chimera) technology. These molecules specifically target BET (Bromodomain and Extra-Terminal domain) proteins, a family of epigenetic "readers" involved in regulating gene transcription. [, ] These moieties play a crucial role in scientific research by enabling the investigation of BET protein function and their involvement in various diseases, including cancer. [, ]
The synthesis of PROTAC BET-binding moiety 2 molecules typically involves a multi-step process, often employing solid-phase or solution-phase peptide synthesis techniques. [] This process involves coupling a BET-binding moiety (e.g., JQ1, (+)-JQ1) to an E3 ligase recruiting moiety (e.g., Von Hippel-Lindau (VHL) ligand, cereblon (CRBN) ligand) via a linker molecule. [, , , ] The choice of linker, its length, and chemical composition are crucial for optimizing PROTAC activity and selectivity. [, ]
The primary chemical reaction associated with PROTAC BET-binding moiety 2 is the formation of a ternary complex involving the PROTAC molecule, the BET protein, and the E3 ubiquitin ligase. [] This interaction facilitates the transfer of ubiquitin molecules to the target BET protein, marking it for degradation by the proteasome. [, ]
PROTAC BET-binding moiety 2 molecules function by hijacking the ubiquitin-proteasome system (UPS), the cell's natural protein degradation machinery. [, ] The mechanism can be summarized as follows:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7